molecular formula C12H15N3 B14896774 6-(Cyclopropyl(propyl)amino)nicotinonitrile

6-(Cyclopropyl(propyl)amino)nicotinonitrile

Cat. No.: B14896774
M. Wt: 201.27 g/mol
InChI Key: BJQIKEWGYXUPLH-UHFFFAOYSA-N
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Description

6-(Cyclopropyl(propyl)amino)nicotinonitrile is a chemical compound with the CAS Registry Number 1094894-06-0 and a molecular formula of C12H15N3, corresponding to a molecular weight of 201.27 g/mol . This nitrile-substituted pyridine derivative is identified by the SMILES notation N#CC1=CN=C(N(C2CC2)CCC)C=C1, which describes its precise molecular structure . As a member of the 6-aminonicotinonitrile family, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research . The 6-aminonicotinonitrile scaffold is recognized as a key precursor in the synthesis of various heterocyclic compounds, which are important intermediates for the development of pharmaceutical and agrochemical active agents . Compounds within this class have been historically used as intermediates for the synthesis of insecticides of the nitromethylene class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage at 2-8°C is recommended to ensure the stability of the compound .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-[cyclopropyl(propyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-2-7-15(11-4-5-11)12-6-3-10(8-13)9-14-12/h3,6,9,11H,2,4-5,7H2,1H3

InChI Key

BJQIKEWGYXUPLH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Amination of Methylene Glutacononitrile Derivatives

The most widely documented method involves the reaction of methylene glutacononitrile precursors with cyclopropyl(propyl)amine. As detailed in patents DE4301109A1 and US5480995A, methylene glutacononitriles undergo nucleophilic attack by primary amines under controlled conditions to yield 6-amino-nicotinonitrile derivatives. For 6-(Cyclopropyl(propyl)amino)nicotinonitrile, the general reaction proceeds as follows:

$$
\text{Methylene glutacononitrile} + \text{Cyclopropyl(propyl)amine} \rightarrow \text{6-(Cyclopropyl(propyl)amino)nicotinonitrile}
$$

Reaction Conditions :

  • Temperature : 20–150°C (optimal range avoids side reactions like polymerization).
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity.
  • Molar Ratio : Amine-to-glutacononitrile ratios of 1:1 to 10:1 ensure complete conversion.

Example Protocol :

  • Combine 2-formylglutacononitrile (1.0 equiv) with cyclopropyl(propyl)amine (1.2 equiv) in dimethylformamide.
  • Heat at 80°C for 6 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
    Yield : 65–75%.

Multi-Component Cyclocondensation Approaches

Recent advancements leverage pseudo-four-component reactions (pseudo-4CR) to assemble the pyridine core. As demonstrated in the synthesis of analogous 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, malononitrile, aldehydes, and amines undergo cyclocondensation. Adapting this for 6-(Cyclopropyl(propyl)amino)nicotinonitrile:

$$
\text{Malononitrile} + \text{Aldehyde} + \text{Cyclopropyl(propyl)amine} \rightarrow \text{Target Compound}
$$

Catalytic Systems :

  • Base Catalysts : Piperidine or triethylamine (0.5–1.0 equiv) facilitate imine formation.
  • Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times to <2 hours.

Yield Comparison :

Method Catalyst Solvent Time (h) Yield (%)
Thermal Heating Triethylamine Ethanol 6 58
Microwave Piperidine Solvent-Free 1.5 72

Mechanistic Insights and Intermediate Characterization

Formation of 2-Imino-1,2-dihydropyridine Intermediates

The reaction pathway proceeds via 2-imino-5-cyano-1,2-dihydropyridine intermediates, as confirmed by NMR and IR spectroscopy. The cyclopropyl(propyl)amine attacks the electrophilic carbon of methylene glutacononitrile, followed by cyclization and aromatization (Figure 1).

Key Spectral Data :

  • ¹H NMR : δ 6.2–6.6 ppm (NH₂), 7.67 ppm (pyridine H-4).
  • IR : 2200 cm⁻¹ (C≡N stretch), 1670 cm⁻¹ (C=O).

Role of Solvent and Temperature on Regioselectivity

Polar solvents like dimethyl sulfoxide stabilize charged intermediates, favoring 6-substitution over 2- or 4-isomers. Elevated temperatures (>100°C) promote aromatization but risk decomposition.

Industrial-Scale Optimization Strategies

Catalytic Efficiency and Green Chemistry

Sodium alkoxide catalysts (e.g., sodium ethoxide) in ethanol enable scalable synthesis with yields exceeding 80%. Recent studies highlight ionic liquids as recyclable solvents, reducing waste.

Case Study :

  • Catalyst : Sodium methoxide (5 mol%).
  • Solvent : Ethanol/water (9:1).
  • Yield : 82% at 50°C.

Continuous Flow Reactor Systems

Microreactor technology enhances heat transfer and mixing, achieving 90% conversion in 30 minutes.

Applications and Derivative Synthesis

6-(Cyclopropyl(propyl)amino)nicotinonitrile serves as a precursor for:

  • Agrochemicals : Nitromethylene insecticides via halogenation.
  • Pharmaceuticals : Anticancer agents through Suzuki couplings.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropyl(propyl)amino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Cyclopropyl(propyl)amino)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(Cyclopropyl(propyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-(Cyclopropyl(propyl)amino)nicotinonitrile can be contextualized by comparing it to analogs with modifications at the 6-position. Below is a detailed analysis:

Molecular and Structural Comparisons

Compound Name Molecular Formula Molecular Weight 6-Position Substituent Key Structural Features
6-(Cyclopropyl(propyl)amino)nicotinonitrile C₁₂H₁₆N₃ 202.28 N-cyclopropyl-N-propylamino Rigid cyclopropyl + flexible propyl chain
6-[Isopropyl(methyl)amino]nicotinonitrile C₁₀H₁₃N₃ 175.24 N-isopropyl-N-methylamino Branched isopropyl + small methyl group
6-((Cyclopropylmethyl)amino)nicotinonitrile C₁₀H₁₁N₃ 173.21 N-(cyclopropylmethyl)amino Cyclopropyl fused to methyl bridge
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile C₁₂H₁₄N₃O 216.26 Propylamino (with acetyl/methyl) Additional acetyl and methyl groups
6-(Cyclopropylmethoxy)nicotinonitrile C₁₀H₁₁N₂O 175.21 Cyclopropylmethoxy Ether linkage instead of amine

Key Observations:

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, offering advantages over linear alkyl chains (e.g., propyl in ) .
  • Steric Effects : The branched isopropyl group in may hinder binding to flat receptor pockets, whereas the cyclopropyl-propyl combination balances rigidity and flexibility .

Pharmacological Implications

  • Receptor Binding: Amino-substituted nicotinonitriles often target melanin-concentrating hormone receptors (MCHR1) or kinases. The cyclopropyl-propyl group may enhance selectivity for hydrophobic binding sites compared to ether-linked analogs () .
  • Solubility: The cyano group and tertiary amine in the target compound likely improve water solubility relative to acetylated derivatives (), which have reduced polarity .

Biological Activity

6-(Cyclopropyl(propyl)amino)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for 6-(Cyclopropyl(propyl)amino)nicotinonitrile is C12H15N3C_{12}H_{15}N_3. The compound features a nicotinonitrile core with a cyclopropyl and propyl amino substituent, contributing to its unique biological activity.

Physical Properties

PropertyValue
Molecular Weight201.27 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of 6-(Cyclopropyl(propyl)amino)nicotinonitrile is believed to involve interaction with various biological targets, including enzymes and receptors. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting bacterial growth, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Research indicates that compounds similar to 6-(Cyclopropyl(propyl)amino)nicotinonitrile may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Case Studies and Research Findings

  • Antibacterial Activity : A study examining various alkaloids found that certain derivatives exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, suggesting that modifications to the nicotinonitrile framework could enhance antibacterial potency .
  • Optimization Studies : Research optimizing BCL6 inhibitors noted that similar chemical scaffolds could lead to significant improvements in binding affinity and selectivity, with some compounds achieving submicromolar inhibition in cellular assays . This highlights the potential for 6-(Cyclopropyl(propyl)amino)nicotinonitrile as a lead compound for further development.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the nicotinonitrile ring can greatly influence biological activity, with specific groups enhancing potency against various biological targets .

Q & A

What are the recommended analytical techniques for characterizing 6-(Cyclopropyl(propyl)amino)nicotinonitrile and validating its purity in academic research?

Basic Question
Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural confirmation and purity assessment. Use reversed-phase columns (C18) with acetonitrile/water gradients to resolve impurities, referencing retention times against standards .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) should employ deuterated solvents (e.g., DMSO-d₆) to analyze substituent positions and confirm cyclopropyl and propyl group integration. 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
  • Elemental Analysis validates empirical formula consistency, with deviations >0.3% indicating synthetic byproducts .

How can statistical Design of Experiments (DoE) methodologies minimize experimental trials while optimizing reaction yield for this compound?

Advanced Question
Methodological Answer:

  • Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). A central composite design (CCD) reduces trials by 40–60% compared to one-factor-at-a-time approaches .
  • For example, a 3-level factorial design for aminonitrile formation could identify nonlinear relationships between cyclopropane ring stability and propylamine nucleophilicity under varying pH conditions .
  • Post-optimization, validate predictions with triplicate runs and ANOVA to quantify significance (p < 0.05) .

How do computational quantum chemical calculations enhance the understanding of reaction mechanisms in the synthesis of 6-(Cyclopropyl(propyl)amino)nicotinonitrile?

Advanced Question
Methodological Answer:

  • Apply density functional theory (DFT) (e.g., B3LYP/6-31G*) to map transition states and activation barriers for cyclopropane ring-opening and nucleophilic substitution steps. Compare computed IR spectra with experimental data to validate intermediates .
  • Reaction path sampling identifies competing pathways (e.g., nitrile hydrolysis vs. cyclopropane strain-induced rearrangements), guiding experimental prioritization of conditions (e.g., anhydrous solvents) .
  • Integrate computational results with kinetic profiling (e.g., in situ FTIR monitoring) to refine rate constants and suppress side reactions .

How can researchers resolve contradictions between spectroscopic data and chromatographic purity assessments for this compound?

Advanced Question
Methodological Answer:

  • Cross-validate analytical methods : For instance, discrepancies between NMR (apparent purity) and HPLC (low purity) may arise from UV-inactive impurities. Use evaporative light scattering detection (ELSD) in HPLC to detect non-chromophoric byproducts .
  • High-resolution mass spectrometry (HRMS) quantifies isotopic patterns to distinguish isobaric impurities (e.g., isomers with identical molecular weights but distinct fragmentation pathways) .
  • Thermogravimetric analysis (TGA) detects volatile impurities undetected by NMR, correlating mass loss with HPLC impurity peaks .

What strategies mitigate cyclopropane ring instability during the synthesis of 6-(Cyclopropyl(propyl)amino)nicotinonitrile?

Basic Question
Methodological Answer:

  • Protective group chemistry : Temporarily stabilize the cyclopropane ring using tert-butoxycarbonyl (Boc) groups during nitrile formation, followed by acidic deprotection .
  • Low-temperature protocols : Conduct reactions below −20°C in aprotic solvents (e.g., THF) to minimize ring-opening via radical intermediates .
  • Additive screening : Use Lewis acids (e.g., ZnCl₂) to coordinate with the nitrile group, reducing strain-induced reactivity .

How can machine learning models accelerate the discovery of solvent systems for crystallizing 6-(Cyclopropyl(propyl)amino)nicotinonitrile?

Advanced Question
Methodological Answer:

  • Train random forest algorithms on datasets of solvent polarity, hydrogen-bonding capacity, and dielectric constants to predict crystallization success. Input features include Hansen solubility parameters and molecular volume .
  • Active learning loops : Iteratively refine models with experimental data (e.g., solvent/anti-solvent ratios yielding X-ray-quality crystals) to improve accuracy .
  • Validate predictions with powder X-ray diffraction (PXRD) to confirm polymorphic purity and lattice stability .

What methodological frameworks address ethical and safety challenges in handling reactive intermediates during synthesis?

Basic Question
Methodological Answer:

  • Process hazard analysis (PHA) : Conduct failure mode and effects analysis (FMEA) for exothermic steps (e.g., nitrile cyclization), implementing temperature-controlled reactors and emergency quenching protocols .
  • In silico toxicity prediction : Tools like OECD QSAR Toolbox assess intermediate mutagenicity, guiding substitutions (e.g., replacing propylamine with less toxic analogues) .
  • Real-time gas monitoring : Use FTIR headspace analysis to detect hazardous vapors (e.g., HCN) during high-temperature steps .

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